Anguinomycin D

Description

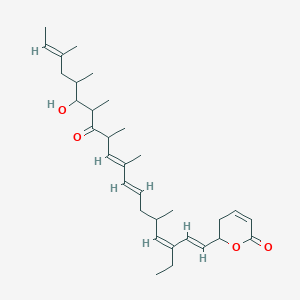

Structure

2D Structure

Properties

Molecular Formula |

C32H48O4 |

|---|---|

Molecular Weight |

496.7 g/mol |

IUPAC Name |

2-[(1E,3Z,7E,9E,17E)-3-ethyl-14-hydroxy-5,9,11,13,15,17-hexamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C32H48O4/c1-9-22(3)19-25(6)31(34)27(8)32(35)26(7)20-23(4)13-11-14-24(5)21-28(10-2)17-18-29-15-12-16-30(33)36-29/h9,11-13,16-18,20-21,24-27,29,31,34H,10,14-15,19H2,1-8H3/b13-11+,18-17+,22-9+,23-20+,28-21- |

InChI Key |

SZXKSXNBIHAJNK-VFYJIWPPSA-N |

Isomeric SMILES |

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C)/C)O)/C)/C=C/C1CC=CC(=O)O1 |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC)C)O)C)C=CC1CC=CC(=O)O1 |

Synonyms |

anguinomycin D |

Origin of Product |

United States |

Discovery and Initial Characterization of Anguinomycins

Isolation from Streptomyces sp. Cultures

Anguinomycins C and D were first reported in 1995 by Hayakawa and his team. nih.govresearchgate.net These compounds were discovered during a screening program for new antitumor antibiotics that utilized cells with an inactivated retinoblastoma protein (pRB). researchgate.net The producing organism was identified as Streptomyces sp. strain R2827, which was found to secrete two new active substances into its fermentation broth. bioline.org.br

Through NMR spectral analysis, these metabolites were identified as new members of the leptomycin-anguinomycin family and were subsequently named anguinomycins C and D. researchgate.netbioline.org.br They are polyketide natural products, a class of compounds known for their diverse biological activities. ethz.chfrontiersin.org The isolation of anguinomycins C and D followed the earlier discovery of anguinomycins A and B in 1985. ethz.ch All four compounds were isolated from cultures of Streptomyces microorganisms. ethz.ch Anguinomycin D is structurally distinct from Anguinomycin C by the presence of an ethyl group instead of a methyl group at one position on the polyketide chain. ethz.ch

| Compound | Producing Organism | Year of Report | Structural Class |

|---|---|---|---|

| Anguinomycin A | Streptomyces sp. | 1985 ethz.ch | Polyketide ethz.chfrontiersin.org |

| Anguinomycin B | Streptomyces sp. | 1985 ethz.ch | Polyketide ethz.chfrontiersin.org |

| Anguinomycin C | Streptomyces sp. R2827 | 1995 nih.govresearchgate.net | Polyketide ethz.chfrontiersin.org |

| This compound | Streptomyces sp. R2827 | 1995 nih.govresearchgate.net | Polyketide ethz.chfrontiersin.org |

Historical Context of Early Biological Screening and Differentiation from Related Compounds

The initial biological screening of anguinomycins revealed a remarkable and highly selective cytotoxic profile. ethz.chacs.org The screening was specifically designed to identify substances that targeted cells with inactivated retinoblastoma protein (pRB), a common characteristic of many human cancer cells. nih.govresearchgate.net this compound, along with its congeners, demonstrated potent and selective cytotoxicity against transformed cells, while having a much milder, growth-arresting effect on normal cells. researchgate.netethz.ch Specifically, they induced cell death (apoptosis) in pRB-inactivated glia cells at picomolar concentrations but only caused cell-cycle arrest at the G1 phase in normal rat glia cells. nih.govethz.ch This selective action against transformed cells expressing viral oncoproteins like HPV E7 or adenovirus E1A, which inactivate pRB, was a significant finding. researchgate.netbioline.org.br

This compound belongs to the leptomycin family of natural products, which includes the well-known CRM1 inhibitor, Leptomycin B (LMB). researchgate.netfrontiersin.org These compounds share a common structural feature responsible for their biological activity: an α,β-unsaturated δ-lactone ring. researchgate.netethz.ch This functional group allows them to act as inhibitors of the nuclear export receptor CRM1 (also known as Exportin 1), effectively shutting down the transport of key proteins from the cell nucleus to the cytoplasm. nih.govnih.govacs.org While structurally related to LMB and another myxobacterial cytotoxin, Ratjadone A, the anguinomycins presented a potentially more attractive therapeutic profile. researchgate.netfrontiersin.org The clinical development of LMB as an antitumor agent was halted due to severe dose-limiting toxicity. researchgate.net The contrasting selectivity reported for the anguinomycins spurred further research into their potential, including the total synthesis of this compound to confirm its structure and enable the creation of analogues for further study. nih.govresearchgate.netthieme-connect.de

| Compound | Structural Relationship | Key Biological Finding | Mechanism of Action |

|---|---|---|---|

| This compound | Analogue of Anguinomycin C and Leptomycin B ethz.chfrontiersin.org | Selectively cytotoxic to pRB-inactivated cells; IC50 = 0.1-0.2 ng/mL vs. P388 leukemia cells. ethz.ch | Inhibitor of CRM1-mediated nuclear export. nih.govnih.gov |

| Anguinomycin C | Analogue of this compound and Leptomycin B ethz.chfrontiersin.org | Selectively cytotoxic to pRB-inactivated cells; induces G1 arrest in normal cells. nih.govethz.ch | Inhibitor of CRM1-mediated nuclear export. nih.gov |

| Leptomycin B | Parent compound of the family frontiersin.org | Potent antifungal and antitumor agent; development halted due to toxicity. nih.govresearchgate.netfrontiersin.org | Inhibitor of CRM1-mediated nuclear export. researchgate.net |

| Ratjadone A | Related cytotoxin researchgate.netfrontiersin.org | Cytotoxin isolated from myxobacteria. frontiersin.org | Inhibitor of CRM1-mediated nuclear export. researchgate.net |

Chemical Synthesis and Stereochemical Elucidation of Anguinomycin D

Strategies for Total Synthesis of Anguinomycin D

The total synthesis of this compound has been achieved through convergent and flexible strategies, characterized by the application of powerful, modern synthetic methodologies. These approaches have enabled the efficient construction of its complex polyketide structure.

Advanced Retrosynthetic Approaches

The successful total synthesis of this compound, along with its congener Anguinomycin C, ultimately established the absolute configuration of these natural products as (5R,10R,16R,18S,19R,20S). acs.orgacs.orgnih.gov

Key Stereoselective Methodologies in Construction

The successful synthesis of this compound has hinged on the application of several key stereoselective reactions to control the intricate stereochemistry of the molecule.

A crucial step in the synthesis of this compound is the construction of the dihydropyran ring. acs.org This has been effectively achieved using a Jacobsen Cr(III)-catalyzed hetero-Diels-Alder reaction. acs.orgnih.govresearchgate.net Specifically, the reaction between an appropriate aldehyde and a diene, catalyzed by a chiral chromium (III) complex, furnishes the dihydropyran fragment with high enantioselectivity. acs.orgwiley-vch.dethieme-connect.de This reaction sets a key stereocenter and provides a foundational building block for the rest of the molecule. For instance, the reaction of a protected propargylic aldehyde with 1-methoxy-1,3-butadiene (B1596040) in the presence of the Jacobsen catalyst has been utilized to produce the desired dihydropyran intermediate in good yield and with excellent enantiomeric excess. acs.org

The formation of the trisubstituted C8-C9 olefin with the correct geometry presented a significant challenge in the synthesis of this compound. acs.org This was overcome through the use of a Negishi cross-coupling reaction with stereoinversion. ethz.chacs.orgnih.govresearchgate.netepfl.ch This powerful reaction allows for the coupling of an alkyne and a dibromoolefin to generate the desired Z-configured double bond. acs.org The use of a TIPS protecting group for the primary alcohol was found to be crucial, as the more common TBS group was unstable under the Negishi reaction conditions. acs.org This method proved to be more effective and selective than alternative strategies, such as reacting a dibromoolefin with organozinc or organoboron reagents. acs.org

To construct the polyketide chain with the correct stereochemistry, Evans' boron-mediated syn-aldol reaction has been employed. acs.orgacs.orgnih.govresearchgate.net This reliable method allows for the stereoselective formation of carbon-carbon bonds, creating the desired syn-relationship between adjacent hydroxyl and methyl groups. acs.org The reaction of a chiral boron enolate, derived from an N-acetyloxazolidinone, with an aldehyde proceeds with a high degree of diastereoselectivity. ethz.chacs.org This methodology has been instrumental in setting the stereocenters within the polyketide backbone of this compound.

In the final stages of the total synthesis, a B-alkyl Suzuki–Miyaura cross-coupling reaction is utilized to join the major fragments of the molecule. ethz.chacs.orgacs.orgnih.govresearchgate.net This sp3-sp2 coupling reaction is a robust and efficient method for forming the C11-C12 bond, connecting the two complex subunits. ethz.chunipi.it The use of this palladium-catalyzed cross-coupling reaction provides a convergent and high-yielding route to the complete carbon skeleton of this compound. acs.org

Evans B-Mediated Syn-Aldol Chemistry

Evolution of Synthetic Routes Towards Efficiency and Scalability

The synthesis relied on a series of powerful and stereoselective reactions to construct the carbon backbone and install the numerous stereocenters. nih.govacs.org Key transformations included:

A Jacobsen Cr(III)-catalyzed hetero-Diels-Alder reaction to construct the dihydropyran ring with high enantioselectivity. acs.orgnih.gov

An Evans-Seebach syn-aldol reaction to form a significant portion of the polyketide chain, utilizing a chiral auxiliary to control the stereochemistry. ethz.chacs.org

A Negishi cross-coupling with stereoinversion, a novel application in total synthesis at the time, to form a key cis-double bond. ethz.chacs.org

A B-alkyl Suzuki-Miyaura cross-coupling to connect major fragments of the molecule. nih.govacs.org

This synthetic route was notable for its efficiency compared to syntheses of other members of the leptomycin family, which often require more steps. ethz.ch The strategic use of highly reliable and diastereoselective reactions, along with a convergent fragment-coupling approach, contributed to its success. ethz.ch The avoidance of chromatographic purification for certain crystalline intermediates, a strategy often employed in process chemistry, can further enhance the scalability of such a synthetic route. acs.org

Table 1: Key Metrics of the First Total Synthesis of this compound A summary of the efficiency of the synthetic route developed by Gademann and coworkers.

| Metric | Value | Reference |

|---|---|---|

| Total Number of Steps | 29 | ethz.ch |

| Longest Linear Sequence | 18 steps | ethz.ch |

Absolute Stereochemical Assignment of this compound

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical for understanding the function of a complex natural product like this compound. Its biological activity is intrinsically linked to its specific shape, which allows it to bind to its molecular target. rsc.org

The initial structural elucidation of Anguinomycin C and D, including their planar structure and connectivity, was accomplished through extensive NMR (Nuclear Magnetic Resonance) spectral analysis upon their isolation. nih.gov For a molecule with multiple stereocenters, advanced NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HMQC (Heteronuclear Multiple Quantum Coherence) are essential for determining the relative configuration of adjacent stereocenters. google.com

However, NMR alone cannot typically establish the absolute configuration. For this, chiroptical methods, which measure the differential interaction of the molecule with polarized light, are employed. scholaris.ca Circular Dichroism (CD) spectroscopy is a primary tool for this purpose. The experimental CD spectrum of the natural isolate is compared to the CD spectrum of the synthetic molecule of a known, single absolute configuration. scholaris.ca A perfect match between the spectra provides strong evidence that the absolute configuration of the synthetic molecule is the same as the natural product.

The total synthesis of this compound was the definitive step in confirming its absolute stereochemistry. ethz.ch The synthetic route unambiguously constructed the molecule with the predicted (5R,10R,16R,18S,19R,20S) configuration. nih.govacs.orgresearchgate.netepfl.ch Upon completion of the synthesis, the spectroscopic (¹H and ¹³C NMR) and chiroptical (CD) data of the synthetic this compound were found to be identical to those of the naturally occurring compound. ethz.ch This correspondence unequivocally established the absolute configuration of natural this compound as (5R,10R,16R,18S,19R,20S). ethz.chacs.orgacs.orgepfl.ch This configuration is shared with the related natural product, Anguinomycin C. nih.govacs.org

Table 2: Confirmed Stereocenters of this compound The established absolute configuration for each chiral center in the this compound molecule.

| Position | Configuration | Reference |

|---|---|---|

| C5 | R | ethz.chacs.orgepfl.ch |

| C10 | R | ethz.chacs.orgepfl.ch |

| C16 | R | ethz.chacs.orgepfl.ch |

| C18 | S | ethz.chacs.orgepfl.ch |

| C19 | R | ethz.chacs.orgepfl.ch |

| C20 | S | ethz.chacs.orgepfl.ch |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Anguinomycin C |

| This compound |

| (4R)-4-isopropyl-5,5-diphenyloxazolidin-2-one |

| Leptomycin B |

Mechanistic Investigations of Anguinomycin D at the Molecular and Cellular Level

Identification of Exportin 1 (CRM1) as the Primary Biological Target

Anguinomycin D has been identified as a potent inhibitor of the nuclear export receptor Exportin 1, also known as Chromosome Region Maintenance 1 (CRM1). acs.orgnih.govnih.gov This protein is a key component of the cellular machinery responsible for transporting a wide range of proteins and RNA molecules from the nucleus to the cytoplasm. frontiersin.orgnih.govoncotarget.comnih.gov The proper functioning of CRM1 is crucial for normal cellular processes, and its dysregulation has been implicated in various diseases, including cancer. nih.govoncotarget.comnih.govmdpi.comd-nb.info

Biological evaluations have demonstrated that anguinomycins C and D are effective inhibitors of CRM1-mediated nuclear protein export at concentrations as low as 10 nM. acs.orgnih.govnih.gov This level of potency is comparable to that of Leptomycin B (LMB), a well-characterized and prototypical inhibitor of CRM1. nih.govfrontiersin.org The inhibitory action of this compound is selective for transformed cells, where it induces cytotoxicity, while in normal cells, it primarily causes cytostatic effects, meaning it halts cell proliferation without causing cell death. nih.govresearchgate.net

The identification of CRM1 as the target of this compound is supported by several lines of evidence, including immunostaining experiments. For instance, studies using HeLa cells have shown that this compound disrupts the nucleocytoplasmic transport of proteins like the Rio2 kinase, a known cargo of CRM1. nih.govresearchgate.net This direct observation of inhibited nuclear export confirms that this compound's mechanism of action involves the specific targeting of the CRM1 protein. nih.govresearchgate.net

Molecular Mechanism of CRM1 Inhibition

The inhibitory effect of this compound on CRM1 is achieved through a specific and targeted molecular interaction. This mechanism involves the formation of a covalent bond with a key amino acid residue within the CRM1 protein, a reaction facilitated by a specific chemical feature of the this compound molecule.

Covalent Adduct Formation with CRM1 Cysteine-528

This compound, much like other natural product inhibitors of CRM1 such as Leptomycin B and Ratjadone, exerts its inhibitory function by forming a covalent bond with a specific cysteine residue within the CRM1 protein. frontiersin.orgfrontiersin.orgrsc.orgnih.gov In human CRM1, this critical residue is Cysteine-528 (Cys528), located within a hydrophobic groove of the protein that is essential for recognizing and binding to the nuclear export signals (NES) of cargo proteins. frontiersin.orgnih.gov The formation of this covalent adduct effectively blocks the NES-binding site, thereby preventing the association of CRM1 with its cargo and inhibiting the entire nuclear export process. frontiersin.orgethz.ch This covalent modification is considered irreversible, leading to a sustained shutdown of CRM1 activity. frontiersin.orgrsc.org

Role of the α,β-Unsaturated δ-Lactone Moiety as a Michael Acceptor

The chemical basis for the covalent bond formation between this compound and CRM1 lies in a specific functional group within the this compound molecule: an α,β-unsaturated δ-lactone ring. frontiersin.orgfrontiersin.orgresearchgate.netrsc.org This structural feature acts as a Michael acceptor, a chemical entity that is susceptible to nucleophilic attack. frontiersin.orgrsc.org The thiol group of the Cys528 residue in CRM1 acts as the nucleophile, attacking the electrophilic β-carbon of the unsaturated lactone in a process known as a Michael-type addition reaction. frontiersin.orgmdpi.com This reaction results in the formation of a stable covalent bond between the inhibitor and the CRM1 protein. frontiersin.org The presence and reactivity of this α,β-unsaturated δ-lactone are crucial for the biological activity of this compound and other related CRM1 inhibitors. acs.orgresearchgate.netrsc.org

Atomistic Models of this compound Binding to CRM1

Computational modeling and structural studies have provided detailed insights into the binding of this compound to CRM1 at the atomic level. acs.orgnih.gov These models, often based on X-ray crystal structures of CRM1 in complex with similar inhibitors, illustrate how this compound fits into the NES-binding groove of the protein. acs.orgnih.gov

Cellular Consequences of CRM1 Inhibition by this compound

The inhibition of CRM1 by this compound has profound effects on cellular function, primarily stemming from the disruption of the normal trafficking of proteins between the nucleus and the cytoplasm.

Disruption of Nucleocytoplasmic Protein Transport Dynamics

By blocking the function of CRM1, this compound causes the nuclear accumulation of a wide array of proteins that would normally be exported to the cytoplasm. acs.orgnih.govfrontiersin.orgnih.govnih.gov These trapped proteins include numerous tumor suppressors and cell cycle regulators such as p53, p21, p27, and FOXO proteins. nih.govnih.gov Under normal conditions, the export of these proteins from the nucleus is a way for cells, particularly cancer cells, to inactivate their tumor-suppressive functions. nih.govoncotarget.com

The forced retention of these proteins in the nucleus due to CRM1 inhibition restores their normal functions. mdpi.com For example, the nuclear accumulation of tumor suppressor proteins can lead to the activation of apoptotic pathways (programmed cell death) or cell cycle arrest, which are key mechanisms for controlling cancer cell growth. nih.govnih.gov The disruption of nucleocytoplasmic transport by this compound is therefore a critical event that underlies its potent anti-cancer activity. acs.orgnih.govnih.gov

Nuclear Accumulation of Specific Cargo Proteins (e.g., Rio2)

A key molecular consequence of this compound's activity is the inhibition of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1). medchemexpress.comnih.gov This inhibitory action leads to the forced retention and subsequent accumulation of specific CRM1 cargo proteins within the nucleus. The atypical protein kinase Rio2, which is normally exported from the nucleus to the cytoplasm by CRM1, has been a pivotal marker protein for investigating the effects of this compound. tandfonline.comnih.gov

Inhibition of CRM1-mediated transport by this compound results in a significant accumulation of the Rio2 protein in the nucleus. tandfonline.com Laboratory studies using immunofluorescence in HeLa cells have demonstrated this effect clearly. In untreated control cells, the Rio2 protein is predominantly found in the cytoplasm. tandfonline.com However, upon treatment with this compound, a strong accumulation of Rio2 is observed within the nucleus. tandfonline.com

Detailed concentration-response studies have shown that this compound is a potent inhibitor of this process. It achieves full inhibition of Rio2 nuclear export at a concentration of 5 nM. tandfonline.com This high potency is comparable to other well-known CRM1 inhibitors like Leptomycin B (LMB), which shows full inhibition at 1 nM. tandfonline.com Immunostaining experiments have confirmed that both Anguinomycin C and D effectively inhibit nucleocytoplasmic transport at concentrations below 10 nM, underscoring their role as powerful blockers of CRM1-mediated nuclear export. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

| Compound | Concentration for Full Inhibition of Rio2 Nuclear Export (in HeLa cells) | Primary Target |

|---|---|---|

| This compound | 5 nM | CRM1/XPO1 |

| Anguinomycin C | 10 nM | CRM1/XPO1 |

| Leptomycin B (Reference) | 1 nM | CRM1/XPO1 |

Impact on Subcellular Localization of Regulatory Proteins

The mechanism of action of this compound—inhibiting the master nuclear export protein CRM1—has profound implications for the subcellular localization of a wide array of regulatory proteins crucial for cell homeostasis. nih.govspandidos-publications.com CRM1 is responsible for transporting over 200 cargo proteins, including numerous tumor suppressors, cell cycle regulators, and pro-apoptotic proteins, from the nucleus to the cytoplasm. medchemexpress.comfrontiersin.orgnih.gov By blocking this export pathway, this compound effectively traps these regulatory proteins in the nucleus, enhancing their functional activity.

While Rio2 is a direct and sensitive biomarker for this compound's activity, the impact extends to many other critical regulatory proteins. tandfonline.comnih.gov These include key tumor suppressors such as p53, retinoblastoma protein (Rb), p21, p27, and Forkhead box O (FOXO) proteins. medchemexpress.comfrontiersin.orgnih.govd-nb.info In normal cellular processes, the export of these proteins to the cytoplasm can lead to their inactivation or degradation. nih.gov The inhibition of their export by compounds like this compound forces their nuclear retention, which can restore or enhance their tumor-suppressive functions. frontiersin.orgd-nb.info

Preclinical Biological Activities and Selectivity Profile of Anguinomycin D

Differential Antiproliferative Effects on Cell Lines

A defining feature of Anguinomycin D is its ability to differentiate between normal and transformed cells, exerting distinct antiproliferative effects on each. This selectivity has been a primary focus of research, highlighting its therapeutic potential.

This compound exhibits potent cytotoxicity against various transformed cell lines, with particular efficacy noted in cells where the retinoblastoma protein (pRB) has been inactivated. jst.go.jpnih.gov The inactivation of pRB, a critical tumor suppressor, is a common event in the development of many human cancers. nih.govoncotarget.com this compound's ability to selectively kill these pRB-deficient cells underscores its targeted mechanism.

Initial screenings identified that anguinomycins C and D induce cell death in transformed cells, including those where pRB is inactivated by viral oncoproteins like human papillomavirus (HPV) E7, adenovirus E1A, and simian virus 40 (SV40) large T antigen. jst.go.jpnih.govbioline.org.br This selective cytotoxicity occurs at picomolar concentrations. ethz.chnih.gov For instance, studies on rat glia cells transformed with these oncoproteins showed significant cell death, whereas normal glia cells were not killed. bioline.org.brethz.ch

The cytotoxic activity of this compound is potent, with reported IC50 values against murine P388 leukemia cells in the range of 0.1-0.2 ng/mL. ethz.chpitt.edu This high potency against leukemia cells further illustrates its potential as an anticancer agent. ethz.chnih.gov

Table 1: Cytotoxic Effects of this compound on Transformed Cell Lines

| Cell Line | Cell Type | Key Characteristics | Effect of this compound |

|---|---|---|---|

| pRB-inactivated Glia Cells | Rat Glial Cells | Transformed with HPV E7, Ad-E1A, or SV40 large T antigen | Induces cell death jst.go.jpnih.govbioline.org.br |

| RG-E7-6f | Rat Glial Cells | Transformed with HPV E7 | Induces cell death ethz.ch |

| RG-E6E7-3d | Rat Glial Cells | Transformed with HPV E6/E7 | Induces cell death ethz.ch |

| 3Y1 cells transformed with SV40 | Rat Fibroblasts | Transformed with Simian Virus 40 | Induces cell death bioline.org.br |

| 3Y1 cells transformed with Ad12-E1A | Rat Fibroblasts | Transformed with Adenovirus E1A | Induces cell death bioline.org.br |

The cytotoxic effect of this compound in transformed cells is primarily achieved through the induction of apoptosis, or programmed cell death. ethz.chmdpi.com This is a crucial mechanism for an effective anticancer agent, as it eliminates malignant cells. The compound has been shown to cause apoptosis in tumor cell lines, a finding that is consistent across multiple studies. mdpi.complos.org Interestingly, apoptosis is also observed in p53-inactivated cells, suggesting that this compound may activate multiple signaling pathways to induce cell death, not solely relying on the p53 pathway. ethz.ch This broad mechanism of action could be advantageous in treating cancers with diverse genetic backgrounds.

In stark contrast to its effects on transformed cells, this compound induces a state of growth arrest in normal cells without causing widespread cell death. nih.govjst.go.jpnih.gov This cytostatic effect, rather than a cytotoxic one, is a key aspect of its selectivity and favorable preclinical profile. mdpi.comresearchgate.net Studies on normal rat glia cells and normal rat 3Y1 fibroblasts demonstrated that treatment with anguinomycins resulted in a halt in cell proliferation, not cell death. bioline.org.brethz.ch This differential response minimizes potential damage to healthy tissues, a significant challenge in cancer chemotherapy. nih.govplos.org

Table 2: Cytostatic Effects of this compound on Normal Cell Lines

| Cell Line | Cell Type | Key Characteristics | Effect of this compound |

|---|---|---|---|

| Normal Glia Cells | Rat Glial Cells | Non-transformed | Induces growth arrest jst.go.jpnih.govbioline.org.brethz.ch |

Induction of Cell Death in Transformed Cells

Effects on Cell Cycle Progression in Vitro

The mechanism behind the cytostatic effect of this compound in normal cells involves the modulation of the cell cycle. Flow cytometry analysis has revealed that anguinomycins arrest the cell cycle of normal cells, such as rat 3Y1 fibroblasts, predominantly in the G1 phase. bioline.org.brethz.ch This G1 arrest is a known consequence of the accumulation of the p53 tumor suppressor protein in the nucleus. ethz.ch By halting progression through the cell cycle, this compound effectively stops the proliferation of normal cells without triggering the apoptotic pathways that it activates in transformed cells. This precise control over cell cycle machinery is a hallmark of its sophisticated biological activity. researchgate.net

Antitumor Potential in Preclinical Models (in vitro, non-human in vivo)

The potent and selective in vitro activities of this compound are complemented by evidence of its antitumor potential in non-human in vivo models. nih.gov The anguinomycin family of compounds is recognized for potent antitumor activity in mice. ethz.chpitt.edu Specifically, they have been shown to prolong the life span of mice with P388 leukemia or B16 melanoma, indicating significant in vivo efficacy. nih.gov This demonstrates that the promising results observed in cell culture can translate to a therapeutic effect in a whole-organism context.

Structure Activity Relationship Sar Studies and Analogue Development

Identification of the Core Pharmacophore for CRM1 Inhibition

A central theme in the study of Anguinomycin D and related natural products is the identification of the specific molecular substructure, or pharmacophore, responsible for their biological activity. Like other potent natural inhibitors of Chromosome Region Maintenance 1 (CRM1), such as Leptomycin B (LMB) and Ratjadone A, Anguinomycins feature a common α,β-unsaturated δ-lactone ring. researchgate.net SAR studies have consistently identified this lactone moiety as the key pharmacophore responsible for the inhibition of CRM1-mediated nucleocytoplasmic transport. ethz.chnih.gov

The inhibitory mechanism involves the covalent modification of a specific cysteine residue, Cys528, located in the nuclear export signal (NES) binding groove of the CRM1 protein. acs.orgresearchgate.net The α,β-unsaturated lactone acts as a Michael acceptor, undergoing a hetero-Michael addition reaction with the thiol group of the cysteine residue. researchgate.netnih.gov This irreversible covalent bond formation is critical for the potent cytotoxicity and inhibition of nuclear export. researchgate.netnih.gov

Modeling studies of the transport inhibitors within X-ray crystal structures of CRM1 have highlighted the key interactions necessary for strong biological action. acs.orgepfl.chresearchgate.net These computational models, combined with biological evaluations, confirm that the α,β-unsaturated δ-lactone is the fundamental component for activity, forming the basis for the rational design of simplified, yet potent, analogues. nih.govthieme-connect.de

Rational Design and Synthesis of this compound Analogues

The chemical synthesis of this compound and its derivatives has been instrumental in exploring its mode of action and SAR. researchgate.netnih.gov These synthetic efforts have not only allowed for the confirmation of the natural product's structure but have also provided access to a variety of analogues with systematic modifications to both the polyketide side chain and the core lactone moiety. ethz.chnih.gov

A primary focus of analogue development has been to investigate the necessity of the long, complex polyketide side chain. nih.gov It was hypothesized that this lipophilic chain might mimic the hydrophobic, leucine-rich nuclear export signal of cargo proteins that CRM1 naturally transports. nih.gov To test this, researchers employed truncation strategies, synthesizing analogues with significantly shortened or entirely absent polyketide chains. researchgate.netnih.govacs.org

Remarkably, these studies revealed that the polyketide tail is not strictly essential for inhibitory activity. acs.orgthieme-connect.deacs.org A simple α,β-unsaturated lactone analogue with a completely truncated polyketide chain was found to retain most of the biological activity, causing a full block of nuclear export at nanomolar concentrations. acs.orgthieme-connect.de For instance, a shorter version of this compound was shown to cause the accumulation of the Rio2 protein in the nucleus at concentrations below 50 nM. ethz.ch This demonstrated that the anguinomycin core could be reduced by nearly 60% in molecular weight and still retain its potent inhibitory function. nih.gov These findings underscore the principle that the complex structures of natural products can often be simplified without losing their core biological function. acs.orgacs.org

The success of truncation strategies led to the development of functionally optimized analogues, most notably SB640. researchgate.netnih.gov SB640 is a drastically simplified analogue of this compound, where the entire polyketide side chain has been removed, leaving the core α,β-unsaturated δ-lactone ring. researchgate.netnih.gov This synthetic fragment is less than half the molecular weight of the parent compound and possesses only one stereocenter, making it far less synthetically complex. acs.orgacs.org

Surprisingly, SB640 exhibited an unexpectedly strong, and in some assays stronger, inhibition of CRM1 compared to this compound and other synthetic analogues. researchgate.netnih.gov The synthesis of SB640 represented a significant reduction in molecular size and weight (by nearly 60%) while retaining potent CRM1-inhibitory activity, coupled with potentially improved bioavailability and solubility. nih.gov Computational modeling studies provided a rationale for this enhanced activity, suggesting that the smaller fragment allows for more optimal positioning and binding with crucial residues within the NES-binding groove of CRM1. nih.govsci-hub.se The development of SB640 is a prime example of how synthetic chemistry can deliver smaller, functionally optimized compounds that retain the biological power of a complex natural product. acs.org

The total synthesis of Anguinomycins C and D was crucial for establishing their absolute configuration as (5R,10R,16R,18S,19R,20S). acs.orgepfl.chresearchgate.netnih.govacs.org Subsequent SAR studies have demonstrated that the specific stereochemistry of the molecule is critical for its biological activity. In particular, the R-configuration of the α,β-unsaturated lactone moiety has been identified as a key factor for effective binding to the cysteine residue in the CRM1 transporter. thieme-connect.de The synthesis and evaluation of derivatives with isomeric structures revealed a dramatic loss of activity, in some cases by more than 200-fold, confirming the stringent stereochemical requirements for potent inhibition. ethz.ch This highlights that while the polyketide chain can be truncated, the stereochemical integrity of the core pharmacophore must be maintained for optimal biological function.

Functional Optimization of Truncated Analogues (e.g., SB640)

Mechanistic Insights from SAR Studies

The collective findings from SAR studies on this compound and its analogues have provided significant mechanistic insights into its function as a CRM1 inhibitor. It is now well-established that the electrophilic α,β-unsaturated δ-lactone is the indispensable pharmacophore, acting as a covalent warhead that alkylates Cys528 in the CRM1 binding pocket. researchgate.netthieme-connect.de

Data on this compound and Key Analogues

The table below summarizes the biological activity of this compound and its notable analogues against CRM1-mediated nuclear export.

| Compound | Structure | Key Features | CRM1 Inhibition Activity | Citation(s) |

| This compound | Full polyketide side chain | Potent inhibitor of CRM1-mediated nuclear protein export. | Full inhibition at 10 nM | ethz.chacs.orgnih.gov |

| Truncated Analogue (SB640 / Cmpd 10) | Polyketide chain completely removed | Simple α,β-unsaturated δ-lactone; reduced complexity. | Strong inhibition; full block at 25 nM | nih.govacs.orgthieme-connect.de |

| Aldehyde Analogue (Cmpd 36) | Lactone replaced by α,β-unsaturated aldehyde | Tests importance of the lactone ring. | Full inhibition at 50 nM | nih.gov |

Advanced Research Methodologies and Perspectives

Utilization of Cell-Based Assays for Nuclear Export Inhibition and Cell Viability

Cell-based assays are fundamental in characterizing the biological activity of Anguinomycin D, particularly its role as an inhibitor of nuclear export and its impact on cell viability. Researchers have employed various assays to quantify these effects, often using transformed and normal cell lines to probe for selectivity.

A key method for studying nuclear export inhibition involves immunofluorescence assays that monitor the subcellular localization of specific proteins. researchgate.netethz.ch The human protein Rio2, a cytoplasmic protein kinase exported from the nucleus by the transport receptor CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1), serves as a common marker. ethz.ch In the presence of a CRM1 inhibitor like this compound, Rio2 is sequestered in the nucleus. Studies using HeLa cells have demonstrated that this compound causes a pronounced accumulation of Rio2 in the nucleus, confirming its potent inhibitory effect on CRM1-mediated transport. ethz.chnih.gov Full inhibition of this pathway has been observed at concentrations as low as 5 nM for this compound. ethz.ch This level of activity is comparable to that of Leptomycin B (LMB), another well-characterized CRM1 inhibitor. researchgate.netnih.gov

The cytotoxic and cytostatic effects of this compound are evaluated using cell viability assays. These assays have revealed that anguinomycins can be selectively cytotoxic against transformed cell lines while inducing only growth arrest (cytostatic effects) in normal cells. researchgate.netnih.govnih.gov For instance, this compound has been shown to induce apoptosis in tumor cell lines at picomolar concentrations. nih.govnih.gov Assays such as the Cell Titer Glo assay are utilized to measure cell viability across various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) typically falling in the nanomolar range. d-nb.info

The following table summarizes key findings from cell-based assays involving this compound and related compounds.

| Compound | Cell Line | Assay Type | Observation | Concentration |

| This compound | HeLa | Immunofluorescence (Rio2 localization) | Full inhibition of nuclear export | 5 nM |

| Anguinomycin C | HeLa | Immunofluorescence (Rio2 localization) | Full inhibition of nuclear export | 10 nM |

| Leptomycin B (LMB) | HeLa | Immunofluorescence (Rio2 localization) | Full inhibition of nuclear export | 1 nM |

| This compound | Glia cells (pRB-inactivated) | Cell Viability | Induces cell death | Picomolar range |

| This compound | Glia cells (normal rat) | Cell Viability | Induces G1 phase cell-cycle arrest | Not specified |

| SB640 (Truncated Analogue) | HeLa | Immunofluorescence | Full block of nuclear export | 25 nM |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

To understand the structural basis of its inhibitory activity, molecular modeling and docking studies have been extensively used to investigate the interaction between this compound and its target, CRM1. nih.govepfl.ch These computational techniques provide an atomistic model of how the ligand binds within the nuclear export signal (NES) binding cleft of the CRM1 protein. nih.govacs.org

The primary mechanism of inhibition for anguinomycins involves the covalent modification of a critical cysteine residue (Cys528 in human CRM1) located in the NES binding groove. nih.govacs.org The α,β-unsaturated δ-lactone ring present in this compound acts as a Michael acceptor for the thiol group of this cysteine residue, forming an irreversible covalent bond. researchgate.netnih.gov

Docking studies, often performed using software like AutoDock Vina, utilize the X-ray crystal structure of CRM1 (e.g., PDB ID: 4HAV) to predict the binding pose of this compound. nih.gov These models show that the long polyketide side chain of this compound interacts with hydrophobic residues within the same groove that typically recognizes the NES of cargo proteins. d-nb.inforesearchgate.net However, modeling has also suggested that this long tail can constrain the molecule's burial within the hydrophobic groove. nih.govresearchgate.net

Thermodynamic calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, have been employed to estimate the binding free energies, providing quantitative insights into the stability of the this compound-CRM1 complex. nih.govhes-so.ch These studies help to rationalize the potent biological activity observed in cell-based assays and guide the design of simplified analogues. For example, modeling predicted that smaller, truncated analogues that retain the key α,β-unsaturated lactone moiety could still exhibit significant activity, a hypothesis that was later confirmed experimentally. nih.govacs.orgthieme-connect.de

| Ligand | Target Protein | Key Target Residue | Predicted Interaction | Computational Method |

| This compound | CRM1 (Exportin 1) | Cys528 | Covalent Michael addition | Molecular Docking, MD Simulation |

| SB640 (Analogue) | CRM1 (Exportin 1) | Cys528 | Covalent Michael addition; Deeper access to binding groove | Molecular Docking, MD Simulation, MM/PBSA |

| Leptomycin B | CRM1 (Exportin 1) | Cys528 | Covalent Michael addition; Hydrophobic interactions | X-ray Crystallography, Modeling |

Strategies for Chemical Interference of Biological Systems with this compound

This compound serves as a powerful tool for the chemical interference of biological systems, allowing researchers to probe the function of the nucleocytoplasmic transport machinery. chimia.chresearchgate.net By specifically and potently inhibiting CRM1, this compound enables the study of cellular processes that are dependent on this critical export pathway. acs.org The ability to shut down the export of over 200 cargo proteins, including key tumor suppressors and cell cycle regulators, makes it an invaluable chemical probe. nih.gov

The use of this compound and its synthetic derivatives allows for the controlled manipulation of protein localization within living cells. chimia.ch This chemical biology approach helps to dissect the consequences of disrupting nuclear export, such as the induction of apoptosis in cancer cells or cell-cycle arrest. nih.govd-nb.info The selective cytotoxicity of this compound for transformed cells over normal cells provides a unique advantage for studying the differential reliance of cancer cells on the CRM1 export pathway. nih.govacs.org

Furthermore, the development of truncated analogues, guided by a "function-oriented synthesis" approach, demonstrates a key strategy in chemical interference. acs.org By systematically simplifying the complex structure of the natural product while retaining its core functional pharmacophore (the α,β-unsaturated lactone), researchers can create minimalist probes. chimia.chresearchgate.net The analogue SB640, which is over 60% smaller than this compound by molecular weight but retains much of its inhibitory potency, exemplifies this strategy. nih.govthieme-connect.de Such simplified molecules are often more synthetically accessible and can possess improved pharmacological properties, making them effective tools for interfering with and studying biological systems. researchgate.netresearchgate.net

Future Directions in Modulator Development and Chemical Probe Generation

The research surrounding this compound has paved the way for future developments in CRM1 modulators and the generation of novel chemical probes. The surprising discovery that a significantly truncated analogue, SB640, retains potent biological activity has been a pivotal finding. thieme-connect.dechimia.ch This suggests that the extensive polyketide side chain of this compound is not strictly essential for CRM1 inhibition, opening a promising avenue for the design of simplified, more "drug-like" inhibitors. nih.govnih.govthieme-connect.de

Future efforts are likely to focus on the following areas:

Fragment-Based Drug Design: Leveraging the knowledge that the α,β-unsaturated δ-lactone is the key pharmacophore, new modulators can be designed by attaching different chemical fragments to this core. nih.govchimia.ch This approach aims to optimize binding affinity, improve selectivity, and enhance pharmacokinetic properties like solubility and bioavailability. researchgate.netnih.gov

Development of Reversible and Allosteric Inhibitors: While this compound is a covalent inhibitor, future research may explore the development of non-covalent, reversible inhibitors based on its scaffold. This could potentially lead to modulators with different pharmacological profiles and reduced off-target toxicities.

Generation of Advanced Chemical Probes: The anguinomycin scaffold can be used to generate more sophisticated chemical probes. For example, by attaching fluorescent tags or biotin (B1667282) labels to truncated analogues, researchers can create probes for imaging CRM1 localization in real-time or for use in proteomic studies to identify CRM1-interacting partners.

Targeted Delivery Systems: The high potency of anguinomycin-like compounds makes them attractive warheads for antibody-drug conjugates (ADCs) or other targeted delivery systems. rsc.org By linking a potent CRM1 inhibitor to a molecule that selectively targets cancer cells, it may be possible to increase the therapeutic index and minimize systemic toxicity. rsc.org

The continued exploration of the anguinomycin structure through total synthesis, medicinal chemistry, and computational modeling will undoubtedly lead to the discovery of next-generation modulators of nuclear transport with potential applications in cancer therapy and as tools for fundamental biological research. nih.govacs.org

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for resolving the three-dimensional conformation of Anguinomycin D?

- Methodological Answer : X-ray crystallography remains the gold standard for structural elucidation. Key parameters include:

- Crystallization Conditions : 18% PEG3350, 200 mM ammonium nitrate, pH 6.6, and 293K temperature to stabilize the compound .

- Data Collection : Synchrotron radiation (APS BEAMLINE 19-ID) with a resolution range of 2–50 Å. Refinement using REFMAC software yields R-work/R-free values of 0.1714/0.22046, ensuring structural accuracy .

- Structural Validation : RMS deviations (3.806–36.931 Å) and anisotropic B-factors (~0.53 Å) confirm atomic positioning precision .

| Crystallographic Parameters | Values |

|---|---|

| Unit cell dimensions (a, b, c) | 106.239 Å, 106.239 Å, 306.391 Å |

| Space group | P43212 |

| Solvent content | 54.98% |

Q. How should in vitro assays be designed to assess this compound’s cytotoxicity and mechanism of action?

- Methodological Answer :

- Cell Line Selection : Use CRM1-dependent cancer models (e.g., leukemia, colorectal carcinoma) due to this compound’s proposed nuclear export inhibition .

- Dose-Response Curves : Include IC50 determination via MTT assays, with controls for nonspecific cytotoxicity (e.g., primary fibroblasts) .

- Apoptosis Markers : Quantify caspase-3/7 activation and PARP cleavage via Western blotting to link bioactivity to apoptotic pathways .

Advanced Research Questions

Q. What computational strategies can optimize this compound’s binding affinity to CRM1?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use cryo-EM or X-ray structures (e.g., PDB 4HAV for CRM1-Anguinomycin A complex) as templates to model this compound’s lactone ring interactions .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for polyketide tail modifications to predict affinity improvements .

- Fragment-Based Reduction : Test truncated analogs (e.g., SB640 fragment) to isolate pharmacophoric regions while retaining activity .

Q. How can synthetic challenges in constructing this compound’s α,β-unsaturated δ-lactone ring be addressed?

- Methodological Answer :

- Retrosynthetic Planning : Divide the polyketide chain into modules for iterative cross-coupling (e.g., Suzuki-Miyaura reactions) .

- Lactonization : Employ Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) to cyclize linear precursors without epimerization .

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Shiina macrolactonization) to establish C9–C10 configurations .

Q. How should researchers resolve contradictions in reported IC50 values across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time .

- CRM1 Expression Profiling : Quantify CRM1 levels via qPCR/Western blotting to correlate target abundance with potency .

- Data Normalization : Use Z’-factor analysis to validate assay robustness and exclude outliers .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC50/IC50 .

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., analog vs. parent compound) .

Q. How can structural-activity relationships (SAR) be systematically mapped for this compound analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.